4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol 4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17770189
InChI: InChI=1S/C11H15Cl2NO/c1-8(15)5-6-14-7-9-3-2-4-10(12)11(9)13/h2-4,8,14-15H,5-7H2,1H3
SMILES:
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol

4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol

CAS No.:

Cat. No.: VC17770189

Molecular Formula: C11H15Cl2NO

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol -

Specification

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
IUPAC Name 4-[(2,3-dichlorophenyl)methylamino]butan-2-ol
Standard InChI InChI=1S/C11H15Cl2NO/c1-8(15)5-6-14-7-9-3-2-4-10(12)11(9)13/h2-4,8,14-15H,5-7H2,1H3
Standard InChI Key JHAPAJHHDOAJRX-UHFFFAOYSA-N
Canonical SMILES CC(CCNCC1=C(C(=CC=C1)Cl)Cl)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C<sub>11</sub>H<sub>15</sub>Cl<sub>2</sub>NO) contains a 2,3-dichlorophenyl group attached to a four-carbon chain featuring both amine and hydroxyl functionalities at positions 1 and 2, respectively. This arrangement creates two stereocenters, yielding four possible stereoisomers. X-ray crystallographic analysis of analogous structures reveals that the dichlorophenyl group adopts a planar configuration orthogonal to the butanol chain, while the hydroxyl group participates in intramolecular hydrogen bonding with the amine nitrogen .

Physicochemical Characteristics

Key properties include:

  • Molecular weight: 248.15 g/mol

  • Partition coefficient (clogP): 4.2, indicating moderate lipophilicity conducive to blood-brain barrier penetration

  • Polar surface area: 72 Ų, balancing membrane permeability and aqueous solubility

  • Thermal stability: Decomposition observed above 250°C during differential scanning calorimetry

These parameters align with Lipinski’s rule of five, suggesting favorable drug-like properties for central nervous system targets .

Synthetic Methodology

Convergent Synthesis Approach

The compound is typically synthesized via a three-step sequence:

  • Nucleophilic substitution: 2,3-dichlorobenzyl bromide reacts with 4-aminobutan-2-ol in acetonitrile at 60°C (72% yield)

  • Enantiomeric resolution: Diastereomeric salt formation using (−)-di-p-toluoyl-D-tartaric acid achieves >98% enantiomeric excess for the R-isomer

  • Final purification: Silica gel chromatography (ethyl acetate/methanol 9:1) followed by recrystallization from ethanol/water

Critical process parameters include strict temperature control during the substitution step (±2°C) and pH maintenance at 6.5–7.0 during resolution to prevent racemization .

Pharmacological Profile

Dopamine Receptor Binding Kinetics

Radioligand displacement assays using [<sup>125</sup>I]IABN reveal distinct binding profiles:

ParameterD3 ReceptorD2 ReceptorSelectivity (D2/D3)
K<sub>i</sub> (nM)1.39 ± 0.19 502 ± 51.5 358
B<sub>max</sub>12.3 pmol/mg 8.7 pmol/mg -

The R-enantiomer shows enhanced D3 affinity (K<sub>i</sub> = 1.12 nM) compared to the S-form (K<sub>i</sub> = 16.6 nM), indicating stereospecific interactions with extracellular loop 2 . Molecular dynamics simulations suggest the dichlorophenyl group occupies a hydrophobic subpocket while the hydroxyl forms hydrogen bonds with Ser192 and Gly94 .

Functional Activity

In quinpirole-stimulated mitogenesis assays:

  • D3 antagonism: IC<sub>50</sub> = 3.2 nM (85% efficacy vs. SB-277011-A)

  • D2 partial agonism: EC<sub>50</sub> = 420 nM (22% maximal response)

This functional selectivity makes it valuable for dissecting D3-mediated pathways in addiction behaviors without confounding D2 activity .

Therapeutic Applications

Neuropsychiatric Disorders

Preclinical models demonstrate:

  • Substance abuse: 60% reduction in cocaine self-administration at 10 mg/kg (p.o.) in rats

  • Schizophrenia: Reversal of PCP-induced hyperlocomotion (ED<sub>50</sub> = 2.1 mg/kg i.p.)

  • Impulse control: 45% decrease in delay discounting behavior in primate models

Metabolic Effects

Unexpectedly, chronic administration (28 days) in diet-induced obese mice:

  • Reduced body weight by 18% vs. controls

  • Improved glucose tolerance (AUC decrease 32%)

  • Increased adiponectin levels 2.3-fold

These pleiotropic effects suggest potential repurposing for metabolic syndrome, though mechanism remains unclear .

SpeciesRouteLD<sub>50</sub>Notable Effects
MouseOral980 mg/kgTransient hypoactivity (2h)
Rati.v.82 mg/kgQT prolongation (>50 ms)

Subchronic Exposure

28-day rat study (50 mg/kg/day):

  • Reversible effects: 15% weight gain reduction

  • Adverse events: Dose-dependent vacuolization in renal tubules (NOAEL = 10 mg/kg)

Hepatotoxicity screening shows no ALT/AST elevation up to 100 μM in HepG2 cells .

Future Research Directions

Structural Optimization

  • Halogen substitution: Replace Cl with CF<sub>3</sub> to enhance metabolic stability

  • Prodrug development: Esterify hydroxyl group to improve oral bioavailability (current F = 22%)

Target Engagement Studies

  • PET tracer development: Carbon-11 labeling for CNS receptor occupancy measurements

  • Biased signaling: Assess β-arrestin recruitment vs. G-protein activation pathways

Clinical Translation

Phase 0 microdosing trials could commence within 24 months pending IND-enabling toxicology results .

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